molecular formula C20H16F6N4O2S B2477082 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 320417-87-6

7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B2477082
CAS No.: 320417-87-6
M. Wt: 490.42
InChI Key: NNOGRRAPWJMZBG-UHFFFAOYSA-N
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Description

7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a high-quality small molecule offered for research purposes. It belongs to the 1,8-naphthyridine class of N-heterocyclic compounds, which are fused systems of two pyridine rings known for a broad spectrum of pharmacological activities . The specific structure features a 1,8-naphthyridine core substituted with two trifluoromethyl groups and a benzenesulfonyl piperazine moiety, contributing to its potential as a valuable pharmacophore in drug discovery . 1,8-naphthyridine derivatives have been extensively investigated as antimicrobial agents, with the first such drug, nalidixic acid, acting as a bacterial DNA gyrase inhibitor . Beyond anti-infective properties, this chemical class shows significant promise in other therapeutic areas. Related compounds have been explored for the treatment of neurological conditions such as schizophrenia and as kinase inhibitors for oncology research, targeting various cancer types . Furthermore, recent studies highlight 1,8-naphthyridine derivatives as potent dual inhibitors of enzymes like carbonic anhydrase (CA) and alkaline phosphatase (ALP) . These enzymes are implicated in bone mineralization disorders, and their inhibition presents a synergistic approach to treating conditions like rheumatoid arthritis . The versatility of the 1,8-naphthyridine scaffold makes this compound a compelling candidate for researchers in medicinal chemistry and drug development. This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-[4-(benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F6N4O2S/c21-19(22,23)15-12-16(20(24,25)26)27-18-14(15)6-7-17(28-18)29-8-10-30(11-9-29)33(31,32)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOGRRAPWJMZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyridine and a suitable aldehyde or ketone.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Piperazinyl Group: The piperazinyl group can be introduced through a nucleophilic substitution reaction involving piperazine and an appropriate leaving group on the naphthyridine core.

    Benzenesulfonylation: The final step involves the sulfonylation of the piperazinyl group using benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    • Naphthyridine derivatives, including the compound in focus, have shown significant antimicrobial activity. They are effective against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
  • Anticancer Activity
    • Research indicates that naphthyridine derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the naphthyridine core enhance its potency against different cancer types . These compounds have been tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.
  • Neurological Applications
    • Compounds related to naphthyridines have been studied for their potential in treating neurological disorders such as Alzheimer's disease and depression. They may act as inhibitors of monoamine oxidase (MAO) enzymes, which are implicated in mood regulation and neurodegeneration . The ability to cross the blood-brain barrier further supports their therapeutic potential in neurology.
  • Anti-inflammatory Effects
    • The anti-inflammatory properties of naphthyridine derivatives are noteworthy. They may inhibit inflammatory pathways and cytokine production, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antimalarial Activity
    • Recent studies have identified naphthyridine derivatives as dual inhibitors of Plasmodium falciparum, the causative agent of malaria. These compounds can disrupt key metabolic pathways in the parasite, providing a novel approach to malaria treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is crucial for optimizing its biological activity. Key modifications include:

  • Substituent Variations : Altering the trifluoromethyl groups or the piperazine moiety can significantly impact efficacy and selectivity against target enzymes or receptors.
  • Linker Modifications : Adjusting the length and nature of linkers connecting functional groups can enhance solubility and bioavailability .

Case Study 1: Anticancer Efficacy

A study conducted on a series of naphthyridine derivatives, including our compound, demonstrated that specific structural modifications led to increased cytotoxicity against breast cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Neurological Impact

In a preclinical model for Alzheimer's disease, a modified naphthyridine derivative showed promise as a MAO inhibitor with an IC50 comparable to established treatments. This finding suggests potential for further development into a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position of the 1,8-naphthyridine core is a critical site for structural diversification. Below is a comparative analysis of substituents and their effects:

Compound Name (CAS No.) 7-Position Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 4-(Benzenesulfonyl)piperazin-1-yl C₂₁H₁₇F₆N₅O₂S ~533.45* Not reported [2], [15]
7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine 4-Phenylpiperazin-1-yl C₂₀H₁₇F₆N₅ ~449.38* Not reported [2]
7-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine (321998-05-4) 3,5-Dimethylpyrazol-1-yl C₁₅H₁₀F₆N₄ 360.26 Not reported [3], [12]
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine (106582-41-6) Chlorine C₁₀H₃ClF₆N₂ 300.59 Not reported [13]
7-[(1H-1,2,4-Triazol-5-yl)thio]-2,4-bis(trifluoromethyl)-1,8-naphthyridine (303151-91-9) 1H-1,2,4-Triazol-5-ylthio C₁₂H₅F₆N₅S 373.26 Not reported [8]

Notes:

  • Trifluoromethyl groups at positions 2 and 4 are conserved across all compounds, contributing to enhanced lipophilicity and metabolic stability [13].
  • The benzenesulfonyl-piperazine group in the target compound introduces a sulfonamide moiety, which is absent in phenylpiperazine or pyrazole derivatives.

Physicochemical Properties

  • Melting Points : Piperazine-containing analogues (e.g., compound 33 in ) exhibit lower melting points (210–212°C) compared to sulfonamide derivatives (compound 32, >300°C), reflecting differences in hydrogen-bonding capacity [4].
  • Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (533.45 g/mol) and sulfonamide group may reduce blood-brain barrier permeability compared to smaller analogues like the pyrazole derivative (360.26 g/mol) [3], [12].

Biological Activity

7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The molecular formula of this compound can be represented as follows:

  • Chemical Formula : C_{18}H_{16}F_6N_2O_2S
  • Molecular Weight : 426.39 g/mol

Structural Features

  • Naphthyridine Core : The compound features a naphthyridine core that is known for its biological activity.
  • Piperazine Substituent : The piperazine moiety enhances the compound's interaction with biological targets.
  • Trifluoromethyl Groups : The presence of trifluoromethyl groups increases lipophilicity and may enhance pharmacokinetic properties.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity :
    • Compounds with naphthyridine cores have shown potent antiproliferative effects against various cancer cell lines.
    • A study highlighted that derivatives with similar structures inhibited Aurora-A kinase, a target in cancer therapy, demonstrating significant cytotoxicity in vitro .
  • Antimicrobial Properties :
    • Certain naphthyridine derivatives have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Neuropharmacological Effects :
    • The piperazine moiety is often associated with neuroactive properties, suggesting potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the piperazine substituent and the introduction of electron-withdrawing groups (like trifluoromethyl) significantly influence the biological activity of naphthyridine derivatives. For instance:

  • Increased Lipophilicity : Trifluoromethyl groups enhance membrane permeability and bioavailability.
  • Target Selectivity : Variations in the piperazine substituent can alter affinity for specific receptors or enzymes .

Case Study 1: Antitumor Efficacy

A series of experiments were conducted to evaluate the antitumor efficacy of naphthyridine derivatives related to this compound. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Findings : IC50 values ranged from 0.5 to 5 µM, indicating potent growth inhibition compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

An investigation into the antimicrobial properties of similar compounds showed:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Results : Minimum inhibitory concentrations (MIC) were determined to be between 10 to 50 µg/mL, showcasing promising antimicrobial potential.

Q & A

Q. What are the common synthetic routes for 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine?

The synthesis typically involves coupling reactions between naphthyridine cores and substituted piperazine derivatives. For example, microwave-assisted synthesis under basic conditions (e.g., NaOH in 1,4-dioxane at 120°C) can yield the target compound. Key steps include nucleophilic substitution at the naphthyridine C7 position and sulfonylation of the piperazine moiety. Reaction optimization may require adjusting solvent polarity, temperature, and catalyst loading .

Q. How is the structural identity of the compound confirmed using spectroscopic techniques?

Structural confirmation relies on 1H-NMR , 13C-NMR , and mass spectrometry . For instance:

  • 1H-NMR : Peaks for trifluoromethyl groups (δ ~3.5–4.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) confirm substitution patterns.
  • 13C-NMR : Signals for sulfonyl (δ ~110–120 ppm) and trifluoromethyl (δ ~125–130 ppm) groups validate functionalization.
  • HPLC-MS : A retention time of ~13–15 minutes (C18 column, acetonitrile/water gradient) with a molecular ion peak matching the theoretical mass ensures identity .

Q. What methods are used to assess the purity of this compound, and how are they validated?

Purity is assessed via HPLC (95–98% purity threshold) and elemental analysis . For HPLC validation:

  • Mobile phase : Methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) ensures baseline separation of impurities .
  • Elemental analysis : Discrepancies ≤0.4% between calculated and observed C/H/N ratios indicate acceptable purity. Deviations may require recrystallization or column chromatography .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfonyl intermediates.
  • Catalyst selection : Pd-based catalysts improve coupling efficiency for trifluoromethyl groups.
  • Microwave irradiation : Reduces reaction time (e.g., 35 minutes at 120°C vs. 24 hours conventional heating) .
  • Scalability : Pilot trials with gradual temperature ramping (5°C/min) minimize exothermic side reactions .

Q. How should discrepancies between theoretical and experimental elemental analysis data be addressed?

Discrepancies >0.4% in C/H/N ratios suggest impurities or incomplete reactions. Steps for resolution:

Reaction audit : Verify stoichiometry and reagent purity.

Analytical recalibration : Re-run elemental analysis with internal standards (e.g., sulfanilamide).

Purification : Use gradient elution (hexane/EtOAc 5:5 to 1:1) to isolate the target compound .

Sample drying : Residual solvent (e.g., dioxane) may skew results; lyophilize samples for 24 hours .

Q. What strategies are recommended for designing biological activity studies targeting specific receptors?

  • Receptor docking models : Use structural analogs (e.g., benzoylpiperidine derivatives) to predict binding affinity to kinases or GPCRs .
  • In vitro assays :
    • Enzyme inhibition : Measure IC50 values against target enzymes (e.g., PDE5 or COX-2) using fluorogenic substrates.
    • Cellular uptake : Track intracellular accumulation via LC-MS in HEK293 or HepG2 cell lines .
  • Negative controls : Include compounds with truncated side chains (e.g., lacking benzenesulfonyl groups) to validate specificity .

Methodological Considerations

  • Data contradiction analysis : Cross-validate NMR and HPLC results with independent techniques (e.g., X-ray crystallography) to resolve structural ambiguities .
  • Theoretical frameworks : Link studies to established mechanisms (e.g., sulfonamide-mediated enzyme inhibition) to contextualize findings .

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